molecular formula C22H17BrN2O4 B11557535 4-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate

4-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate

Cat. No.: B11557535
M. Wt: 453.3 g/mol
InChI Key: FTZGQPJFBNHYLX-ZVHZXABRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate is a complex organic compound that features both aromatic and hydrazone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate typically involves a multi-step process:

    Formation of the hydrazone: This step involves the reaction of hydrazine with an aldehyde or ketone to form the hydrazone intermediate.

    Acylation: The hydrazone intermediate is then acylated using an appropriate acylating agent to introduce the hydroxy(phenyl)acetyl group.

    Esterification: The final step involves the esterification of the acylated hydrazone with 3-bromobenzoic acid to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The bromine atom in the benzoate group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

4-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]phenyl benzoate: Similar structure but without the bromine atom.

    4-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate: Similar structure with the bromine atom in a different position.

    4-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]phenyl 3-chlorobenzoate: Similar structure with a chlorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in the 3-position of the benzoate group gives 4-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity.

Properties

Molecular Formula

C22H17BrN2O4

Molecular Weight

453.3 g/mol

IUPAC Name

[4-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] 3-bromobenzoate

InChI

InChI=1S/C22H17BrN2O4/c23-18-8-4-7-17(13-18)22(28)29-19-11-9-15(10-12-19)14-24-25-21(27)20(26)16-5-2-1-3-6-16/h1-14,20,26H,(H,25,27)/b24-14+

InChI Key

FTZGQPJFBNHYLX-ZVHZXABRSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)O

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.